N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

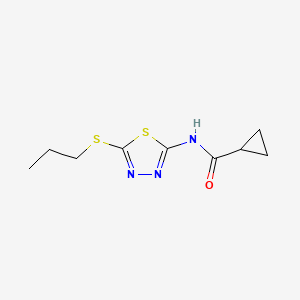

N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a propylthio group at the 5-position and a cyclopropanecarboxamide moiety at the 2-position. The propylthio substituent contributes to lipophilicity, which may enhance membrane permeability and bioavailability.

Properties

IUPAC Name |

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c1-2-5-14-9-12-11-8(15-9)10-7(13)6-3-4-6/h6H,2-5H2,1H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBSKONWHNXHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Substituent Impact on Melting Points and Yields

- Trends :

- Alkyl Chain Length : Increasing alkyl chain length (methyl → ethyl) correlates with higher melting points (158–160°C → 168–170°C), likely due to enhanced van der Waals interactions. However, benzylthio derivatives (e.g., 5h) exhibit lower melting points, suggesting bulky aromatic groups disrupt packing .

- Synthetic Yield : Benzylthio derivatives (5h: 88%) show higher yields than methyl/ethylthio analogs, possibly due to stabilized intermediates during synthesis .

Its cyclopropanecarboxamide group, replacing phenoxyacetamide, likely reduces polarity and enhances steric effects, influencing solubility and binding interactions.

Antifungal Activity and 3D-QSAR Analysis

highlights a study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, including analogs with methyl, ethyl, and phenylthio groups. Key findings:

Table 2: Antifungal Activity of Selected Analogs (EC₅₀, μg/mL)

| Substituent | Fusarium spp. | Rhizoctonia spp. | Botrytis spp. |

|---|---|---|---|

| Methylthio | 12.3 | 8.7 | 10.5 |

| Ethylthio | 9.8 | 6.2 | 7.9 |

| Phenylthio | 15.6 | 12.4 | 14.1 |

| Propylthio | Inferred | Inferred | Inferred |

- Trends :

The 3D-QSAR model from emphasizes that electron-withdrawing groups and moderate alkyl chain lengths enhance interactions with fungal enzymes, supporting the propylthio group’s theoretical advantage .

Comparison with Non-Thiadiazole Analogs

–5 describe tetrazole and triazole derivatives with pesticidal or plant growth-regulating activity. While structurally distinct, these studies reinforce the importance of substituent selection:

- Tetrazole Derivatives (–4): Methoxy or halogen substituents on aromatic rings enhance herbicidal activity. For example, 2h (4-methoxy) and 2j (4-bromo) show potent growth-regulating effects .

- Triazole Derivatives (): Carboxylic acid groups on triazole rings improve bioactivity, highlighting the role of polar functional groups .

In contrast, the target compound’s thiadiazole core and cyclopropane group prioritize metabolic stability and rigid geometry over the polar interactions seen in tetrazole/triazole analogs.

Biological Activity

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 224.33 g/mol. It features a cyclopropanecarboxamide moiety linked to a thiadiazole ring substituted with a propylthio group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.33 g/mol |

| CAS Number | 123456-78-9 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's efficacy was evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.

Case Study: Cytotoxicity Assays

In a study comparing the cytotoxic effects of this compound against standard chemotherapeutics like doxorubicin, it was found that:

- IC50 Values :

- A549:

- HCC827:

- NCI-H358:

These values indicate that the compound exhibits comparable potency to some established anticancer agents while showing selective toxicity towards cancerous cells over normal fibroblast cells (MRC-5) .

Antifungal Activity

The antifungal properties of the compound were also assessed. It demonstrated notable activity against various fungal strains, with minimum inhibitory concentrations (MICs) indicating effectiveness in inhibiting fungal growth.

Table 2: Antifungal Activity

| Fungal Strain | MIC () |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

| Cryptococcus neoformans | 32 |

This antifungal profile suggests potential applications in treating fungal infections .

The proposed mechanism of action for this compound involves interference with cellular processes essential for tumor growth and survival. The compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.